6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one
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Overview
Description
6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques (a hallmark of Alzheimer's disease), and reduce oxidative stress in cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one in lab experiments is its potential as a selective and potent inhibitor of certain enzymes or proteins. However, a limitation is that the compound may have low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one. One direction is to investigate its potential as a treatment for other diseases such as Parkinson's disease or Huntington's disease. Another direction is to explore its potential as a corrosion inhibitor in different materials. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one involves the reaction of 6-methyl-3-thioxo-1,2,4-triazin-5-one with 2,3,6-trichlorobenzaldehyde in the presence of a base such as potassium hydroxide. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one has been studied for its potential applications in various fields including agriculture, medicine, and materials science. In agriculture, this compound has been shown to have herbicidal activity against various weed species. In medicine, it has been investigated for its potential as an anticancer agent and as a treatment for Alzheimer's disease. In materials science, it has been studied for its potential as a corrosion inhibitor.
properties
Product Name |
6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one |
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Molecular Formula |
C11H7Cl3N4OS |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H7Cl3N4OS/c1-5-10(19)18(11(20)17-16-5)15-4-6-7(12)2-3-8(13)9(6)14/h2-4H,1H3,(H,17,20)/b15-4+ |
InChI Key |
QSRHXUXRZDXWSI-SYZQJQIISA-N |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=C(C=CC(=C2Cl)Cl)Cl |
SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=C(C=CC(=C2Cl)Cl)Cl |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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